Xanthine amine congener

Übersicht

Beschreibung

Xanthine amine congener is a potent, non-selective adenosine receptor antagonist. It is known for its ability to block the action of adenosine on its receptors, which are involved in various physiological processes such as sleep regulation, cardiovascular function, and neurotransmission . The compound has been widely used in scientific research to study the role of adenosine receptors in different biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of xanthine amine congener involves multiple steps, starting from the xanthine core structureOne common synthetic route involves the alkylation of xanthine derivatives followed by amination and subsequent functionalization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Xanthin-Amin-Kongener durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten haben können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Xanthinring modifizieren und so seine Eigenschaften verändern.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei der Modifikation von Xanthin-Amin-Kongener verbreitet

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nukleophile Reagenzien wie Amine und Thiole werden häufig in Substitutionsreaktionen eingesetzt

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation zur Bildung von Xanthinderivaten mit unterschiedlichen Oxidationsstufen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Xanthinring einführen können .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

XAC has been instrumental in the development of novel therapeutic agents targeting adenosine receptors. The functionalized congener approach allows for structural modifications that enhance potency and selectivity without compromising biological activity. This method has led to the synthesis of various derivatives that exhibit improved pharmacokinetic properties .

Table 1: Potency of XAC Derivatives

| Compound | IC50 (nM) A1 | IC50 (nM) A2 | Notes |

|---|---|---|---|

| XAC | 1.8 | 114 | Non-selective antagonist |

| 1,3-Dipropyl-8-phenyl | 20 | - | High affinity for A2 receptors |

| Ethyl-substituted variant | <30 | - | Enhanced water solubility and stability |

Neuropharmacology

In neuropharmacological studies, XAC has been used to investigate its effects on neurotransmitter systems and behavior. Research indicates that XAC can modulate neurotransmission by antagonizing adenosine receptors, which play a crucial role in regulating neuronal excitability and synaptic transmission. For instance, studies have shown that XAC administration can influence convulsive activity in animal models .

Case Study: Effects on Hypoxia-Induced Coronary Resistance

A study focused on the role of interstitial and vascular adenosine during hypoxia demonstrated that XAC effectively modulates coronary vascular resistance. The findings suggest that XAC can be a valuable tool in understanding the cardiovascular implications of adenosine signaling under stress conditions .

Cardiovascular Research

XAC's ability to attenuate adenosine-induced vasodilation positions it as a potential candidate for cardiovascular therapies. By blocking adenosine receptors, XAC may counteract excessive vasodilation that can occur during ischemic events. This property is particularly relevant in developing treatments for conditions such as heart failure and myocardial infarction.

Table 2: Cardiovascular Effects of XAC

| Study Reference | Effect Observed | |

|---|---|---|

| Reduced coronary resistance during hypoxia | Supports potential use in ischemic conditions | |

| Modulation of vascular tone | Implications for heart disease therapies |

Future Directions and Innovations

The ongoing exploration of XAC derivatives continues to yield promising results. Recent advancements include the conjugation of fluorescent tags to XAC for imaging studies, enhancing the ability to visualize receptor interactions in real time . Such innovations are crucial for developing targeted therapies and understanding complex biological systems.

Wirkmechanismus

Xanthine amine congener exerts its effects by binding to adenosine receptors and blocking the action of adenosine. This inhibition prevents the activation of downstream signaling pathways that are normally triggered by adenosine binding. The compound has high affinity for multiple adenosine receptor subtypes, including A1, A2A, A2B, and A3 receptors . By blocking these receptors, this compound can modulate various physiological processes, such as neurotransmission, vasodilation, and immune responses .

Vergleich Mit ähnlichen Verbindungen

Theophylline: Another xanthine derivative that acts as a bronchodilator and adenosine receptor antagonist.

Theobromine: A less potent adenosine receptor antagonist found in cocoa and chocolate.

Uniqueness: this compound is unique due to its high potency and non-selective antagonism of multiple adenosine receptor subtypes. This broad-spectrum activity makes it a valuable tool in research for studying the complex roles of adenosine receptors in various physiological and pathological processes .

Biologische Aktivität

Xanthine amine congener (XAC) is a potent adenosine receptor antagonist, primarily known for its significant effects on the A1 and A2 adenosine receptors. This compound has garnered attention in various research studies due to its unique biological activities, including proconvulsant effects and modulation of vasodilation.

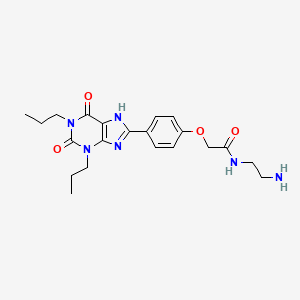

- Chemical Name: N-(2-Aminoethyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide dihydrochloride

- Molecular Weight: 501.41 g/mol

- Purity: ≥98%

Biological Activity

XAC exhibits notable antagonistic activity towards adenosine receptors:

- IC50 Values:

- A1 Receptor: 1.8 nM

- A2 Receptor: 114 nM

These values indicate that XAC is significantly more potent at the A1 receptor compared to the A2 receptor. The compound's antagonistic properties lead to various physiological effects, including:

- Vasodilation Inhibition: XAC effectively blocks adenosine-induced vasodilation, which is critical in cardiovascular responses .

- Proconvulsant Activity: Research has shown that XAC can induce convulsions in vivo, highlighting its potential implications in neurological studies .

Research Findings and Case Studies

Several studies have explored the biological implications of XAC:

- Convulsant Actions :

- Hypoxic Conditions :

- Mechanistic Insights :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQGIOAELHTLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10242595 | |

| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96865-92-8 | |

| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096865928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does XAC interact with the adenosine A1 receptor?

A1: XAC binds competitively to the adenosine A1 receptor, preventing the binding of adenosine and other agonists. [, , , ] This competitive binding inhibits the downstream signaling cascade associated with A1 receptor activation.

Q2: What are the downstream effects of XAC binding to the A1 receptor?

A2: By blocking A1 receptor activation, XAC can reverse adenosine-mediated effects such as:* Inhibition of adenylyl cyclase activity and subsequent reduction in cAMP levels. [, , , ]* Reduction in potassium conductance leading to membrane depolarization. []* Modulation of neurotransmitter release in various tissues. [, ]

Q3: What is the molecular formula and weight of XAC?

A3: The molecular formula of XAC is C21H28N6O4, and its molecular weight is 428.48 g/mol.

Q4: Is there any available spectroscopic data for XAC?

A4: While specific spectroscopic data isn't explicitly detailed in the provided research, the synthesis and characterization of tritiated XAC ([3H]XAC) for use as a radioligand in binding studies are described. [] This implies the use of techniques like NMR and mass spectrometry for structural confirmation.

Q5: How stable is XAC under various experimental conditions?

A5: While detailed stability data isn't explicitly provided, XAC's use in various experimental settings like cell culture [, , ], isolated organ perfusion [, , ], and in vivo studies [, , ] suggests sufficient stability under those conditions.

Q6: What is the affinity of XAC for different adenosine receptor subtypes?

A6: XAC demonstrates high affinity for the A1 adenosine receptor (Kd values ranging from 0.17 nM in calf brain to 3.0 nM in guinea pig brain). [] It shows significantly lower affinity for A2A and A3 receptors. [, , , ]

Q7: How does the structure of XAC influence its selectivity for the A1 receptor?

A7: While detailed structure-activity relationship (SAR) studies are not extensively described within the provided research, modifications to the xanthine core structure and the amine side chain can significantly impact XAC's affinity and selectivity for different adenosine receptor subtypes. [, ]

Q8: What are the in vivo effects of XAC?

A9: XAC has been shown to:* Attenuate hypoxic vasodilation in isolated guinea pig hearts, suggesting a role for adenosine in mediating this response. []* Increase the occurrence of ischemia-induced ventricular fibrillation in isolated rat hearts, pointing to a potential protective role of endogenous adenosine. []* Inhibit the potentiating effect of adenosine on forskolin-induced cAMP accumulation in PC12 cells. []

Q9: What is the safety profile of XAC?

A9: Detailed toxicological data for XAC is not explicitly provided in the research excerpts.

Q10: What analytical methods are used to characterize and quantify XAC?

A11: Commonly employed techniques include:* Radioligand binding assays using tritiated XAC ([3H]XAC) to determine receptor affinity and density. [, , ]* High-performance liquid chromatography (HPLC) to measure XAC concentrations in biological samples. []

Q11: What research tools and resources are available for studying XAC and adenosine receptors?

A12: Key resources include:* Cell lines expressing various adenosine receptor subtypes. [, , ]* Radiolabeled ligands for binding studies. [, , ]* Selective agonists and antagonists for characterizing receptor subtypes and signaling pathways. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.